

# An In-depth Technical Guide to the Spectroscopic Data and Characterization of Byakangelicin

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## Compound of Interest

Compound Name: *Byakangelicin*

Cat. No.: *B7822983*

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## Introduction

**Byakangelicin** is a naturally occurring furanocoumarin found predominantly in the roots of plants from the Angelica genus, such as *Angelica dahurica*.<sup>[1]</sup> It has garnered significant interest within the scientific community due to its potential pharmacological activities, including its role as an aldose reductase inhibitor, suggesting therapeutic applications in conditions like diabetic cataracts.<sup>[1]</sup> A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of **Byakangelicin** and detailed experimental protocols for its characterization.

## Chemical Structure and Properties

- IUPAC Name: 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-7H-furo[3,2-g]chromen-7-one
- Molecular Formula:  $C_{17}H_{18}O_7$
- Molecular Weight: 334.32 g/mol

## Spectroscopic Data

The structural elucidation of **Byakangelicin** has been achieved through various spectroscopic techniques. The following sections summarize the key data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furanocoumarin scaffold of **Byakangelicin** gives rise to characteristic absorption bands.

Table 1: UV-Vis Spectroscopic Data for **Byakangelicin**

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Reference
Methanol	221, 265, 310	Data not available	General furanocoumarin data
Ethanol	220, 266, 311	Data not available	General furanocoumarin data

Note: Specific molar absorptivity values for **Byakangelicin** are not readily available in the cited literature. The absorption maxima are characteristic of the furanocoumarin chromophore.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 2: IR Spectroscopic Data for **Byakangelicin** (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Strong, Broad	O-H stretching (hydroxyl groups)
~2970	Medium	C-H stretching (aliphatic)
~1720	Strong	C=O stretching (lactone)
~1620, ~1580	Medium	C=C stretching (aromatic/furan)
~1450	Medium	C-H bending (aliphatic)
~1270	Strong	C-O stretching (aryl ether)
~1130	Strong	C-O stretching (alcohol)

Note: The exact peak positions and intensities may vary slightly between samples and instrument conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

### <sup>1</sup>H NMR Spectroscopy

Table 3: <sup>1</sup>H NMR Spectroscopic Data for **Byakangelicin** (DMSO-d<sub>6</sub>, 600 MHz)[2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
7.38-7.39	m	H-5
6.25	d (J=9.6 Hz)	H-6
8.15	d (J=2.4 Hz)	H-2'
7.10	d (J=2.4 Hz)	H-3'
4.16	s	4-OCH <sub>3</sub>
4.30	m	H-1"a
4.15	m	H-1"b
3.75	m	H-2"
1.15	s	3"-CH <sub>3</sub>
1.12	s	3"-CH <sub>3</sub>

Note: 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet. J values represent coupling constants in Hertz.

#### <sup>13</sup>C NMR Spectroscopy

Table 4: <sup>13</sup>C NMR Spectroscopic Data for **Byakangelicin**

Chemical Shift ( $\delta$ , ppm)	Assignment
160.5	C-7
149.5	C-9
145.0	C-2'
144.8	C-4
139.5	C-5a
114.5	C-5
112.8	C-8a
112.5	C-6
106.5	C-3'
99.8	C-4a
77.5	C-2''
72.0	C-1''
70.8	C-3''
61.2	4-OCH <sub>3</sub>
26.0	3''-CH <sub>3</sub>
25.8	3''-CH <sub>3</sub>

Note: Assignments are based on typical chemical shifts for furanocoumarins and may require further 2D NMR experiments for definitive confirmation.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 5: Mass Spectrometry Data for **Byakangelicin**

Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
ESI-Positive	335.1128	275, 247, 219, 189

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic characterization of **Byakangelicin**.

### UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **Byakangelicin** in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL).
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum from 200 to 400 nm against a solvent blank.
- **Data Analysis:** Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ). If a standard with a known concentration and purity is available, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $c$  is the molar concentration, and  $l$  is the path length of the cuvette (typically 1 cm).

### Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**[\[3\]](#)
  - Thoroughly grind 1-2 mg of the **Byakangelicin** sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[3\]](#)
  - Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[\[3\]](#)

- Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Byakangelicin** in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.<sup>[1][2]</sup>
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required.
  - 2D NMR (Optional but Recommended): Experiments such as COSY, HSQC, and HMBC can be performed to aid in the definitive assignment of proton and carbon signals.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the  $^1\text{H}$  NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and with the aid of 2D NMR data.

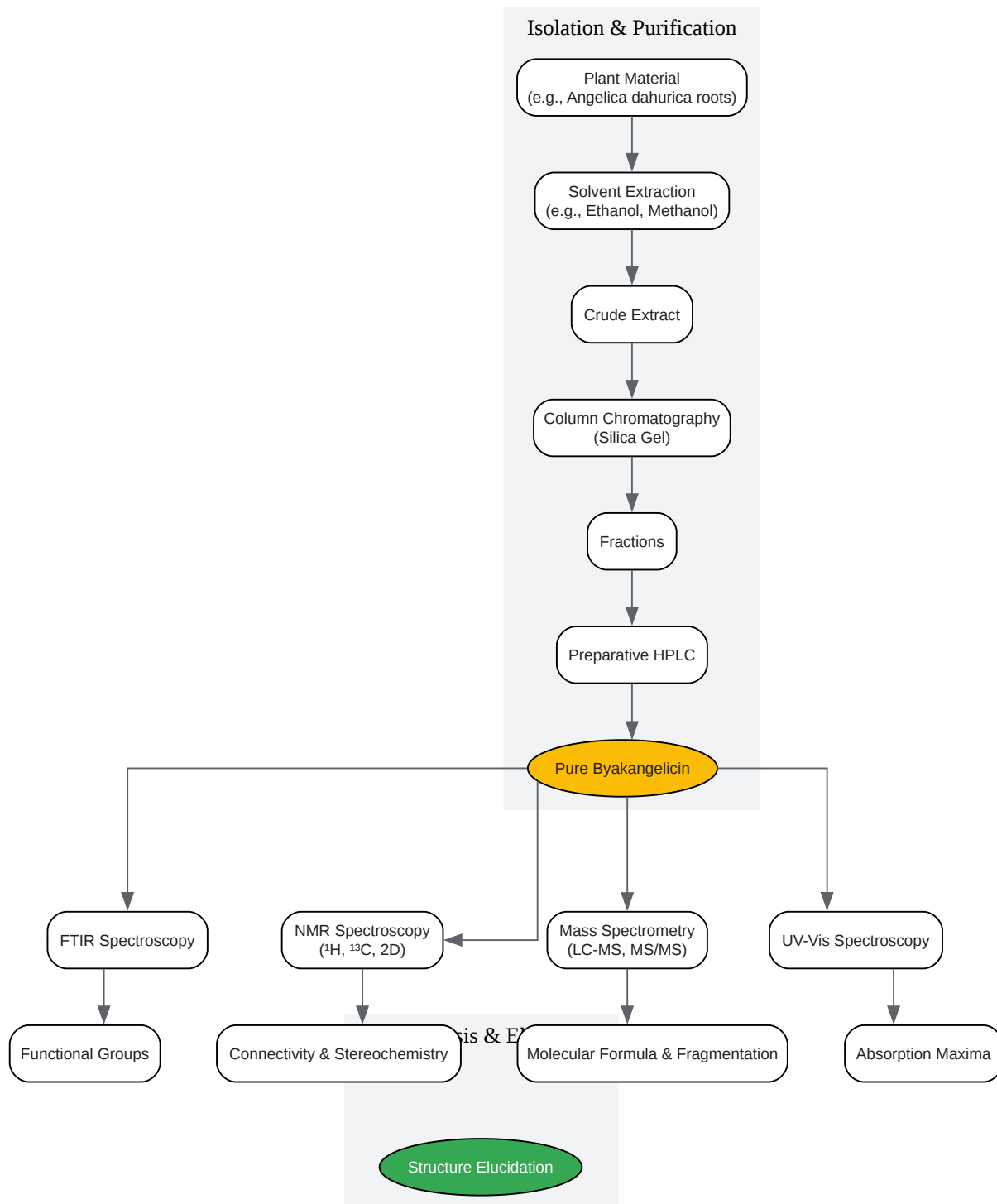
## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of **Byakangelicin** (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode).
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal for accurate mass measurement and fragmentation studies.<sup>[4][5]</sup>
- **Data Acquisition:**
  - **Full Scan MS:** Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ).
  - **Tandem MS (MS/MS):** Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the MS/MS spectrum to study the fragmentation pattern.
- **Data Analysis:** Determine the elemental composition from the accurate mass of the molecular ion. Propose a fragmentation pathway based on the observed fragment ions to confirm the structure.

## Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Byakangelicin**.





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Caption: Workflow for the isolation and spectroscopic characterization of **Byakangelicin**.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **Byakangelicin**. The tabulated data and detailed experimental protocols offer a practical framework for researchers, scientists, and drug development professionals working with this promising natural product. The application of these spectroscopic techniques is essential for confirming the identity and purity of **Byakangelicin**, which is a critical step in any further pharmacological or clinical investigation.

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